molecular formula C23H19NO2 B14444632 1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole CAS No. 76410-31-6

1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole

Cat. No.: B14444632
CAS No.: 76410-31-6
M. Wt: 341.4 g/mol
InChI Key: DEFAKAFCURNZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core substituted with diphenyl and oxiranylmethoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 1,2-diphenylindole with epichlorohydrin in the presence of a base to form the oxiranylmethoxy group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole involves its interaction with specific molecular targets. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole core may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylindole: Lacks the oxiranylmethoxy group, making it less reactive in certain chemical reactions.

    4-(Oxiranylmethoxy)indole: Similar structure but without the diphenyl substitution, affecting its chemical properties and applications.

Uniqueness

1,2-Diphenyl-4-(oxiranylmethoxy)-1H-indole is unique due to the combination of its indole core, diphenyl groups, and oxiranylmethoxy moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

76410-31-6

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

4-(oxiran-2-ylmethoxy)-1,2-diphenylindole

InChI

InChI=1S/C23H19NO2/c1-3-8-17(9-4-1)22-14-20-21(24(22)18-10-5-2-6-11-18)12-7-13-23(20)26-16-19-15-25-19/h1-14,19H,15-16H2

InChI Key

DEFAKAFCURNZNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.